6-Bromo-3-isopropylpyrazolo[1,5-a]pyrimidine
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Overview
Description
6-Bromo-3-isopropylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound with the molecular formula C9H10BrN3 and a molecular weight of 240.10 g/mol . This compound is part of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of 6-Bromo-3-isopropylpyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a key regulatory protein that plays a crucial role in cell cycle progression, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division . The compound’s interaction with CDK2 also induces apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound prevents the transition from the G1 phase to the S phase of the cell cycle . This disruption in the cell cycle can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The result of this compound’s action is the significant inhibition of cell growth . The compound has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It has also demonstrated significant inhibitory activity, with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-isopropylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-isopropylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents for substitution reactions include nucleophiles such as amines and thiols . The reactions typically require a solvent like dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3) .
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, substitution with an amine would yield an aminopyrazolo[1,5-a]pyrimidine derivative .
Scientific Research Applications
6-Bromo-3-isopropylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of various enzymes and receptors, such as protein tyrosine kinases.
Biological Studies: The compound is used in studies related to cell proliferation and apoptosis.
Material Science: Due to its photophysical properties, it is explored for applications in material science.
Comparison with Similar Compounds
Properties
IUPAC Name |
6-bromo-3-propan-2-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c1-6(2)8-4-12-13-5-7(10)3-11-9(8)13/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCCMYROAZXCKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2N=CC(=CN2N=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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